Palbociclib-SMCC
Description
Palbociclib-SMCC is a chemically modified derivative of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor Palbociclib. It incorporates a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, enabling its use in antibody-drug conjugates (ADCs) and targeted drug delivery systems . Key properties include:
- Molecular Formula: C₃₆H₄₂N₈O₅
- Molecular Weight: 666.78 g/mol
- Storage: Powder form stable at -20°C for 3 years; solvent formulations require storage at -80°C for 1 year .
- Applications: Primarily used in preclinical research for ADC development, with optimized formulations for animal studies (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O) .
Properties
Molecular Formula |
C36H42N8O5 |
|---|---|
Molecular Weight |
666.783 |
SMILES |
O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C |
Appearance |
Solid powder |
Synonyms |
PD0332991-SMCC; PD 0332991-SMCC; PD-0332991-SMCC; Palbociclib-SMCC; Palbociclib-SMCC linker; Palbociclib with a SMCC linker. Palbociclib conjugate.; 1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyrid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The SMCC linker modifies Palbociclib’s structure, altering solubility, stability, and functional utility. Below is a comparison with related compounds:
| Compound | Molecular Formula | Molecular Weight | Key Features | Primary Use |
|---|---|---|---|---|
| Palbociclib-SMCC | C₃₆H₄₂N₈O₅ | 666.78 | SMCC linker enables covalent conjugation to antibodies; pH-sensitive stability. | ADC research, targeted therapy studies |
| Palbociclib (Parent) | C₂₄H₂₉N₇O₂ | 447.54 | Native CDK4/6 inhibitor; pH-dependent solubility (poor absorption at high pH). | HR+/HER2- metastatic breast cancer |
| Palbociclib Impurity A | C₂₄H₂₈N₆O₂ | 432.52 | Synthetic byproduct; structurally similar but lacks SMCC linker. | Quality control, regulatory compliance |
| [13C,2H3]-MC 1220 | C₃₃H₃₇D₈N₇O₄ | 611.82 | Isotope-labeled analog; used in pharmacokinetic/metabolism studies. | Metabolic profiling, tracer studies |
Pharmacokinetic and Pharmacodynamic Differences
Industrial and Regulatory Considerations
Research and Development Challenges
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
